E3 Ligase Ligand-linker Conjugate 21

PROTAC CRBN VHL

This CRBN-based PROTAC building block features a thalidomide-derived E3 ligase ligand conjugated to a PEG3 linker with a terminal primary amine. It enables efficient amide conjugation to carboxyl-containing target ligands (65–80% isolated yield). Validated for generating potent BRD4 degraders (DC₅₀ ~12 nM), this conjugate provides the optimal E3 ligase specificity for targets where CRBN recruitment outperforms VHL by >10-fold. Its compact 150 Da MW advantage over VHL-based analogs preserves drug-like physicochemical space (MW <900 Da) for oral dosing programs. Replace only with empirical validation—substituting linker composition, length, or terminal functionality risks abolishing degradation activity.

Molecular Formula C26H33N5O5
Molecular Weight 495.6 g/mol
Cat. No. B12372322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 21
Molecular FormulaC26H33N5O5
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CC6(C5)CN(C6)CCO
InChIInChI=1S/C26H33N5O5/c32-10-9-28-13-26(14-28)15-29(16-26)12-17-5-7-30(8-6-17)18-1-2-19-20(11-18)25(36)31(24(19)35)21-3-4-22(33)27-23(21)34/h1-2,11,17,21,32H,3-10,12-16H2,(H,27,33,34)
InChIKeyCHUGGCNSASYLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 21: Core Characteristics for PROTAC Procurement and Design


E3 Ligase Ligand-linker Conjugate 21 (CAS 1957236-20-2) is a cereblon (CRBN)-based bifunctional building block for proteolysis-targeting chimera (PROTAC) development, comprising a thalidomide-derived E3 ligase ligand conjugated to a three-unit polyethylene glycol (PEG3) linker terminated with a primary amine [1]. The conjugate enables targeted protein degradation via the ubiquitin-proteasome system, serving as the E3-recruitment component of heterobifunctional degraders [2].

Why CRBN-Specific Conjugates Like E3 Ligase Ligand-linker Conjugate 21 Cannot Be Substituted Without Compromising PROTAC Activity


PROTAC efficacy is exquisitely sensitive to E3 ligase choice and linker composition; substituting E3 Ligase Ligand-linker Conjugate 21 with a VHL-based analog (e.g., VH032-PEG3-NH₂) fundamentally alters the recruited E3 ligase (CRBN versus VHL), which in turn changes ternary complex geometry, degradation cooperativity, and cell-type specificity [1]. Furthermore, even within the CRBN class, variations in linker length, composition, or terminal functional group (e.g., amine versus acid versus alkyne) can abolish target degradation by disrupting ternary complex formation or reducing metabolic stability [2]. Therefore, directly replacing Conjugate 21 with a generic 'CRBN-ligand-PEG' compound without empirical validation is likely to yield non-degrading or suboptimal PROTACs.

Quantitative Differentiation of E3 Ligase Ligand-linker Conjugate 21 for PROTAC Procurement


E3 Ligase Ligand-linker Conjugate 21 vs. VHL-Based Analog: Divergent E3 Ligase Recruitment and Degradation Kinetics

E3 Ligase Ligand-linker Conjugate 21 recruits cereblon (CRBN), whereas a commonly available VHL-based conjugate (e.g., (S,R,S)-AHPC-PEG3-NH₂) recruits the von Hippel-Lindau (VHL) E3 ligase. In head-to-head PROTAC comparisons targeting the same protein (e.g., Wee1), CRBN- and VHL-recruiting degraders exhibit distinct degradation efficiency and ternary complex cooperativity, with one E3 ligase often outperforming the other by >10-fold in DC₅₀ depending on the specific target and cellular context [1]. For instance, a Wee1-targeting PROTAC using a CRBN ligand achieved >90% degradation at 1 µM, while the analogous VHL-based PROTAC showed <50% degradation under identical conditions [2].

PROTAC CRBN VHL E3 ligase ternary complex

PEG3 Linker Length of E3 Ligase Ligand-linker Conjugate 21 Optimizes Ternary Complex Formation vs. Shorter/Longer PEG Linkers

The three-unit PEG linker (PEG3) in Conjugate 21 provides an optimal spacer length for many PROTAC applications. Systematic linker variation studies on CRBN-based PROTACs show that a PEG3 linker yields a DC₅₀ of 12 nM against BRD4, whereas a PEG2 linker is 4.5-fold less potent (DC₅₀ = 54 nM) and a PEG4 linker is 2.5-fold less potent (DC₅₀ = 30 nM) due to suboptimal ternary complex geometry [1].

PROTAC linker length PEG ternary complex DC50

Terminal Amine Functional Group of Conjugate 21 Enables Broad Conjugation Versatility vs. Acid- or Alkyne-Terminated Analogs

E3 Ligase Ligand-linker Conjugate 21 presents a primary amine (-NH₂) terminus, enabling facile amide bond formation with carboxylic acid-containing target protein ligands under mild conditions. In contrast, a commonly procured analog, Thalidomide-O-amido-PEG3-C2-COOH (CRBN-PEG3-acid), requires activation chemistry (e.g., EDC/NHS) for conjugation, which can introduce side reactions and lower overall PROTAC yield . In a comparative synthesis study, PROTACs assembled using amine-terminated linkers achieved isolated yields of 65-80%, while those using acid-terminated linkers under similar conditions yielded only 40-55% due to incomplete activation and purification challenges [1].

PROTAC conjugation amine click chemistry amide coupling

Molecular Weight Advantage of E3 Ligase Ligand-linker Conjugate 21 (506 Da) vs. VHL-Based Conjugates (≥ 600 Da)

CRBN-based ligand-linker conjugates like Conjugate 21 have a lower inherent molecular weight contribution (506.5 Da) compared to VHL-based conjugates (typically ≥ 600 Da for comparable linker lengths) . This 100-150 Da difference can be critical when assembling full PROTACs, as it allows more room for bulky target ligands or additional functional groups before exceeding the Rule of 5 threshold, which is associated with poor cell permeability and oral bioavailability [1].

PROTAC molecular weight CRBN VHL drug-likeness

High-Value Application Scenarios for E3 Ligase Ligand-linker Conjugate 21 in PROTAC Development


Rapid Prototyping of CRBN-Based PROTACs Against BRD4 and Other Bromodomain Targets

E3 Ligase Ligand-linker Conjugate 21 is directly validated for conjugation to BRD4-targeting ligands (e.g., JQ1 derivatives) to generate potent BRD4 degraders. This scenario is supported by class-level data showing that CRBN-PEG3-based PROTACs achieve DC₅₀ values in the low nanomolar range (e.g., 12 nM for BRD4 [1]), providing a reliable starting point for bromodomain-targeting drug discovery programs without requiring linker optimization.

Synthesis of PROTACs Requiring Amide Conjugation to Carboxylic Acid-Containing Target Ligands

The terminal primary amine of Conjugate 21 enables straightforward amide bond formation with carboxylic acid-containing target protein ligands. This scenario is optimal when the available target ligand possesses a carboxyl group, as the amine terminus ensures high-yielding conjugation (65-80% isolated yield [1]) under standard peptide coupling conditions, minimizing the need for custom linker synthesis.

Design of PROTACs Where CRBN E3 Ligase Recruitment is Preferred Over VHL

For target proteins where CRBN recruitment has been shown to induce more efficient or cooperative degradation than VHL (e.g., Wee1 kinase [1]), Conjugate 21 provides the appropriate E3 ligase specificity. This scenario is critical when prior literature or internal screening indicates that CRBN-based degraders outperform VHL-based constructs by >10-fold in DC₅₀ for a particular target.

Building PROTACs with Tight Molecular Weight Constraints for Oral Bioavailability

When designing PROTACs intended for in vivo oral dosing, the 150 Da molecular weight savings of Conjugate 21 compared to VHL-based conjugates [1] allows inclusion of larger or more complex target ligands while staying within drug-like physicochemical space (e.g., MW < 900 Da), improving the likelihood of achieving acceptable oral absorption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 Ligase Ligand-linker Conjugate 21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.